molecular formula C13H17N3O3 B226985 N'-(4-nitrobenzylidene)hexanohydrazide

N'-(4-nitrobenzylidene)hexanohydrazide

Cat. No.: B226985
M. Wt: 263.29 g/mol
InChI Key: AIJIEAFOGYKRCN-GXDHUFHOSA-N
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Description

N'-(4-Nitrobenzylidene)hexanohydrazide is a hydrazone derivative synthesized via the condensation of hexanohydrazide with 4-nitrobenzaldehyde. Structurally, it features a hexanoyl backbone linked to a hydrazone group, which is further conjugated with a 4-nitrobenzylidene moiety. The compound’s E-configuration about the C=N bond is stabilized by intramolecular hydrogen bonding and resonance effects. Hydrazones like this are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, as well as their utility in coordination chemistry .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]hexanamide

InChI

InChI=1S/C13H17N3O3/c1-2-3-4-5-13(17)15-14-10-11-6-8-12(9-7-11)16(18)19/h6-10H,2-5H2,1H3,(H,15,17)/b14-10+

InChI Key

AIJIEAFOGYKRCN-GXDHUFHOSA-N

SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Hydrazone derivatives with substituted benzylidene groups exhibit distinct physicochemical and biological properties depending on their substituents. Key comparisons include:

Compound Name Substituents/Backbone Key Structural Features Reference
N'-(4-Nitrobenzylidene)hexanohydrazide Hexanoyl backbone, 4-nitrobenzylidene Flexible aliphatic chain; strong electron-withdrawing nitro group enhances resonance.
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide Methoxybenzylidene, nitrobenzoyl Electron-donating methoxy group reduces reactivity; planar aromatic stacking observed.
2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide Chlorobenzoyl, 4-nitrobenzylidene Chlorine substituent increases lipophilicity; dihedral angle of 15.9° between rings.
N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide Nitrophenoxyacetate backbone Dual nitro groups enhance electron deficiency; used in urease inhibition studies.
N-Methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide Pyrazine-carbohydrazide backbone Rigid pyrazine ring introduces steric hindrance; dihedral angles of 55–78° between rings.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) enhance resonance stabilization and reactivity compared to electron-donating groups (e.g., methoxy) .
  • Backbone flexibility (e.g., hexanoyl vs. pyrazine) influences molecular conformation and intermolecular interactions .
Spectroscopic and Crystallographic Data
  • NMR : The NH proton in N'-(4-nitrobenzylidene) derivatives typically resonates at δ ~11.6–11.7 ppm (DMSO-d6) due to strong deshielding, while aromatic protons appear at δ 7.6–8.3 ppm . In contrast, methoxy-substituted analogues show upfield shifts (δ ~3.8 ppm for OCH3) .
  • IR : Stretching vibrations for C=O (1645–1687 cm⁻¹) and C=N (1587–1630 cm⁻¹) are consistent across hydrazones .
  • Crystal Packing: this compound forms chains via N–H⋯O hydrogen bonds . Methoxy-substituted analogues exhibit π-π stacking due to planar aromatic systems . Chloro-substituted derivatives show smaller dihedral angles (15.9°), enhancing coplanarity and intermolecular interactions .
Computational and Theoretical Insights
  • NBO Analysis : Natural bond orbital studies on pyrazine-carbohydrazide derivatives reveal hyperconjugative interactions stabilizing the C=N bond .
  • HOMO-LUMO Gaps : Nitro-substituted hydrazones exhibit lower energy gaps (~3.5 eV), enhancing charge transfer and reactivity .

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